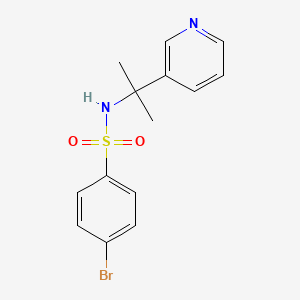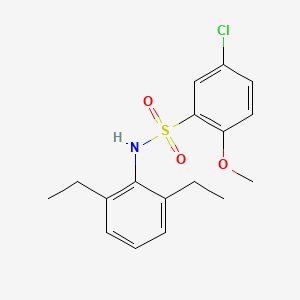
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. It has been extensively studied for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. In
作用機序
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide is a selective inhibitor of the histone demethylase JMJD3. It works by binding to the active site of JMJD3 and preventing it from removing methyl groups from histone H3 lysine 27 (H3K27). This results in the accumulation of H3K27me3, which leads to the repression of genes involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation. However, it is important to note that the effects of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can vary depending on the cell type, disease model, and experimental conditions.
実験室実験の利点と制限
One of the major advantages of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide is its high selectivity for JMJD3. This makes it a valuable tool for studying the role of JMJD3 in various biological processes. Additionally, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, there are also some limitations to using 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide in lab experiments. For example, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experimental systems. Additionally, the effects of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can be influenced by the experimental conditions, such as the cell type and culture conditions.
将来の方向性
There are many potential future directions for research on 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide. One area of interest is the development of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of novel targets of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide and the elucidation of the downstream signaling pathways involved in its biological effects. Additionally, there is a need for more in vivo studies to validate the therapeutic potential of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide in various disease models. Finally, the development of more specific and potent inhibitors of JMJD3 could lead to new therapeutic targets for cancer, inflammation, and neurodegenerative diseases.
合成法
The synthesis of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide involves a multi-step process. The starting material is 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide, which is commercially available or can be synthesized from 4-bromoaniline and 2-pyridin-3-ylpropan-2-amine. The synthesis of 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide involves the reaction of the starting material with a series of reagents, including butyllithium, copper(II) sulfate, and sodium borohydride. The final product is obtained after purification using chromatography.
科学的研究の応用
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in treating cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide can suppress the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
4-bromo-N-(2-pyridin-3-ylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-14(2,11-4-3-9-16-10-11)17-20(18,19)13-7-5-12(15)6-8-13/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDBHHVKRMNJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)
![1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one](/img/structure/B6643152.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)

![tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate](/img/structure/B6643160.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)


